![molecular formula C27H23FN6O2 B2645711 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031594-63-4](/img/no-structure.png)

8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

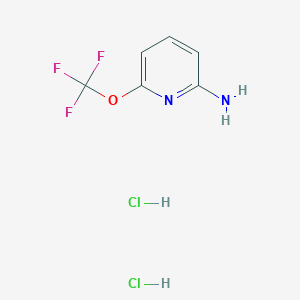

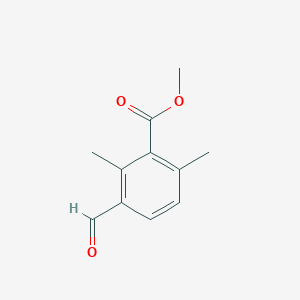

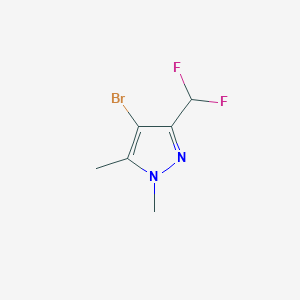

The compound “8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is a complex organic molecule that contains several functional groups and structural features. It includes a piperazine ring, which is a common feature in many pharmaceuticals , a fluorophenyl group, a triazoloquinazolinone moiety, and a tolyl (methylphenyl) group.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The fluorophenyl group is a benzene ring with a fluorine atom attached, and the triazoloquinazolinone is a fused ring system containing nitrogen and oxygen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique

Quality Control of Antimalarial Agents

The development of quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, specifically 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}-[1,2,4]triazolo[4,3-a]quinazolin-(4H)-one, as antimalarial agents has been detailed. This includes quality indicators such as solubility, identification, impurities, and assay methods, marking it as a promising compound for further in-depth antimalarial studies (Danylchenko et al., 2018).

Antitumor Activity of Quinazolinone Derivatives

4(3H)-Quinazolinone derivatives with dithiocarbamate side chains have been synthesized and evaluated for their antitumor activity. A particular derivative, (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate, demonstrated significant inhibitory activity against human myelogenous leukemia K562 cells (Cao et al., 2005).

5-HT2 Antagonist Activity

Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has shown notable 5-HT2 antagonist activity. Compounds like 2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one exhibited potent 5-HT2 antagonist activity, offering valuable insights into the development of novel antagonists (Watanabe et al., 1992).

DNA Gyrase Inhibition by Fluoroquinolone Hybrids

Studies on fluoroquinolone-azole-piperazine hybrids have shown excellent DNA gyrase inhibition, indicating their potential as antimicrobial agents. These compounds, developed through sequential reactions and characterized by various spectral techniques, displayed good antimicrobial activity and remarkable inhibitory potentials against DNA gyrase, as confirmed by molecular docking studies (Mermer et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-amino-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one with 4-(2-fluorophenyl)piperazine-1-carbonyl chloride.", "Starting Materials": [ "8-amino-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one", "4-(2-fluorophenyl)piperazine-1-carbonyl chloride", "DMF (Dimethylformamide)", "Et3N (Triethylamine)", "NaHCO3 (Sodium bicarbonate)", "CH2Cl2 (Dichloromethane)", "NaCl (Sodium chloride)", "H2O (Water)" ], "Reaction": [ "Step 1: Dissolve 8-amino-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (1.0 g, 3.5 mmol) and NaHCO3 (0.84 g, 10 mmol) in DMF (10 mL) and stir for 10 min at room temperature.", "Step 2: Add 4-(2-fluorophenyl)piperazine-1-carbonyl chloride (1.3 g, 4.5 mmol) and Et3N (1.0 mL, 7.0 mmol) to the reaction mixture and stir for 24 h at room temperature.", "Step 3: Pour the reaction mixture into CH2Cl2 (50 mL) and wash the organic layer with NaCl solution (10%, 20 mL) and water (20 mL).", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using CH2Cl2/MeOH (95:5) as the eluent to obtain the desired product as a white solid (1.2 g, 80% yield)." ] } | |

Numéro CAS |

1031594-63-4 |

Formule moléculaire |

C27H23FN6O2 |

Poids moléculaire |

482.519 |

Nom IUPAC |

8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |

InChI |

InChI=1S/C27H23FN6O2/c1-17-5-4-6-18(15-17)24-25-29-26(35)20-10-9-19(16-23(20)34(25)31-30-24)27(36)33-13-11-32(12-14-33)22-8-3-2-7-21(22)28/h2-10,15-16,31H,11-14H2,1H3 |

SMILES |

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)

![(2E)-4,4-dimethyl-3-oxo-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methylidene]pentanenitrile](/img/structure/B2645632.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2645634.png)

![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)